Enantiomeric Purity and L-Enantiomer Control
Fmoc-D-Asp-obzl is supplied with a defined enantiomeric purity specification of ≤0.5% L-enantiomer contaminant as measured by chiral HPLC [1]. This specification is critical for D-amino acid incorporation: the Fmoc-L-Asp-obzl analog (CAS 86060-83-5) is characterized by ≥99.0% (a/a) enantiomeric purity but represents the opposite stereoisomer, which would produce diastereomeric peptide products if inadvertently substituted . The chiral purity specification enables quantitative control over stereochemical integrity in D-peptide synthesis.
| Evidence Dimension | Enantiomeric purity specification (L-enantiomer content) |
|---|---|
| Target Compound Data | ≤0.5% L-enantiomer by chiral HPLC |
| Comparator Or Baseline | Fmoc-L-Asp-obzl (CAS 86060-83-5): ≥99.0% (a/a) enantiomeric purity; Fmoc-D-Asp(OtBu)-OH: no published stereoisomer specification |
| Quantified Difference | Specified L-contaminant threshold of 0.5% ensures D-configuration fidelity; substitution with L-enantiomer produces diastereomers with altered biological properties |
| Conditions | Chiral HPLC analysis using cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel-OD) column |
Why This Matters
Procurement of Fmoc-D-Asp-obzl with documented ≤0.5% L-enantiomer specification is essential for synthesizing D-amino acid-containing peptides with defined stereochemistry, preventing diastereomeric contamination that would require additional purification.
- [1] Watanabe Chemical Industries. Fmoc-D-Asp(OBzl)-OH Product Specification. CAS 150009-58-8. Purity (HPLC) ≥98%; Stereoisomers (HPLC) Enantiomer ≤0.5%. View Source
